Enzymatic Hydrolysis Enantioselectivity
When the racemic ethyl ester precursor (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate is subjected to enzymatic hydrolysis, the target (3S,4R)-carboxylic acid is produced with an enantiomeric ratio E >100 using the contaminant esterase from Candida antarctica lipase A (CAL-A) [1]. In stark contrast, purified CAL-B lipase immobilized on octadecyl-Sepabeads exhibits E=1 (completely non-enantioselective), while glyoxyl-CAL-B gives the complementary (3S,4R)-ester with >99% ee but does not produce the free carboxylic acid [2]. This means the target compound requires a specific, characterized enzyme preparation—generic lipases fail to discriminate between enantiomers at all.
| Evidence Dimension | Enantioselectivity of enzymatic hydrolysis (enantiomeric ratio, E) |
|---|---|
| Target Compound Data | E >100 for (3S,4R)-carboxylic acid using CAL-A contaminant esterase on PEI-coated support; >99% ee at 50% conversion |
| Comparator Or Baseline | CAL-B on octadecyl-Sepabeads: E=1 (non-selective); glyoxyl-CAL-B: E>100 for the unreacted ester (opposite product) |
| Quantified Difference | At least 100-fold difference in enantioselectivity between effective and ineffective enzyme preparations |
| Conditions | Substrate: (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate at 50 mM; aqueous hydrolysis; enzyme immobilized on PEI-coated support or octadecyl-Sepabeads |
Why This Matters
Procurement of the correct immobilized enzyme preparation is mandatory to obtain the enantiopure carboxylic acid; using off-the-shelf lipases yields racemic or opposite-enantiomer product, wasting the entire batch.
- [1] Fernández-Lorente, G.; Palomo, J.M.; Mateo, C.; Fernández-Lafuente, R.; Guisán, J.M. Enzymatic production of (3S,4R)-(−)-4-(4′-fluorophenyl)-6-oxo-piperidin-3-carboxylic acid using a commercial preparation from Candida antarctica A: the role of a contaminant esterase. Tetrahedron: Asymmetry 2002, 13, 2653–2659. View Source
- [2] Palomo, J.M.; Fernandez-Lorente, G.; Mateo, C.; Fernández-Lafuente, R.; Guisán, J.M. Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Tetrahedron: Asymmetry 2002, 13, 2375–2381. View Source
